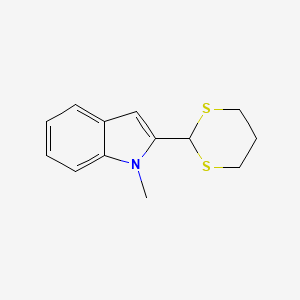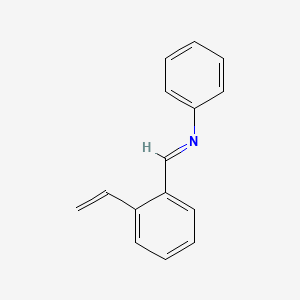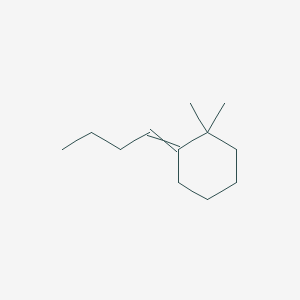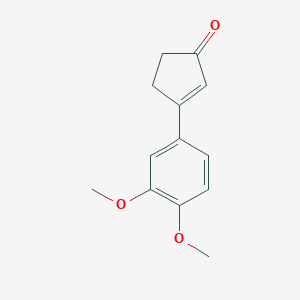
3-Acetyl-4,6-bis(hexyloxy)-2-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-4,6-bis(hexyloxy)-2-hydroxybenzaldehyde is an organic compound with the molecular formula C21H32O5. It is a derivative of benzaldehyde, characterized by the presence of acetyl, hexyloxy, and hydroxy functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4,6-bis(hexyloxy)-2-hydroxybenzaldehyde typically involves multi-step organic reactions. One common method includes the acetylation of 4,6-bis(hexyloxy)-2-hydroxybenzaldehyde using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-4,6-bis(hexyloxy)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hexyloxy groups can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving nucleophiles such as alkoxides or halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 3-acetyl-4,6-bis(hexyloxy)-2-ketobenzaldehyde or 3-acetyl-4,6-bis(hexyloxy)-2-carboxybenzaldehyde.
Reduction: Formation of 3-acetyl-4,6-bis(hexyloxy)-2-hydroxybenzyl alcohol.
Substitution: Formation of derivatives with different alkoxy or functional groups.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-4,6-bis(hexyloxy)-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 3-Acetyl-4,6-bis(hexyloxy)-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Bis(hexyloxy)-2-hydroxybenzaldehyde: Lacks the acetyl group, resulting in different chemical reactivity and biological activity.
3-Acetyl-4,6-dimethoxy-2-hydroxybenzaldehyde: Contains methoxy groups instead of hexyloxy groups, affecting its solubility and interaction with biological targets.
3-Acetyl-4,6-bis(ethoxy)-2-hydroxybenzaldehyde: Contains ethoxy groups, leading to variations in its chemical and physical properties.
Uniqueness
3-Acetyl-4,6-bis(hexyloxy)-2-hydroxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of hexyloxy groups enhances its lipophilicity, making it suitable for applications in lipid-based systems and hydrophobic environments .
Eigenschaften
CAS-Nummer |
113502-89-9 |
|---|---|
Molekularformel |
C21H32O5 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
3-acetyl-4,6-dihexoxy-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C21H32O5/c1-4-6-8-10-12-25-18-14-19(26-13-11-9-7-5-2)20(16(3)23)21(24)17(18)15-22/h14-15,24H,4-13H2,1-3H3 |
InChI-Schlüssel |
OGEAVRCLNKQUHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC(=C(C(=C1C=O)O)C(=O)C)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline](/img/structure/B14290418.png)

![[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride](/img/structure/B14290432.png)

![3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[2.2.0]hexan-2-one](/img/structure/B14290444.png)
![3-Oxo-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B14290448.png)





![2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14290493.png)


